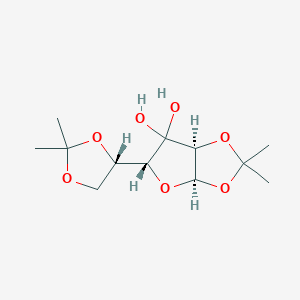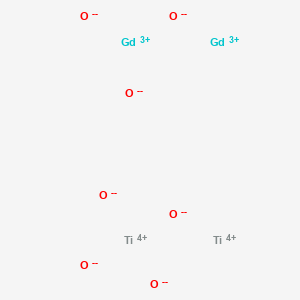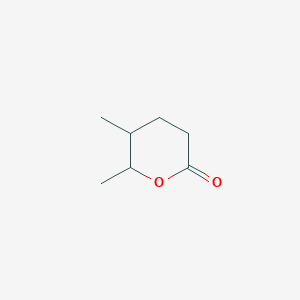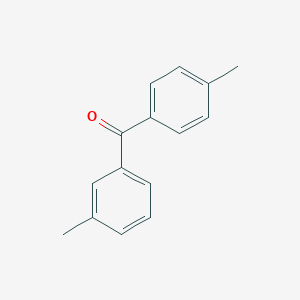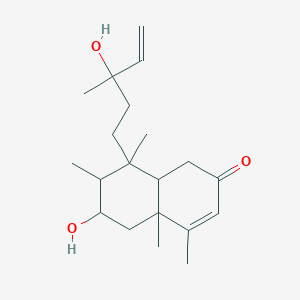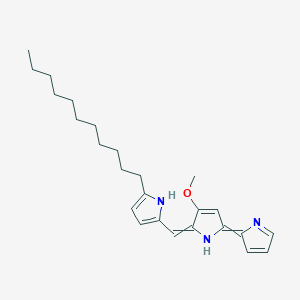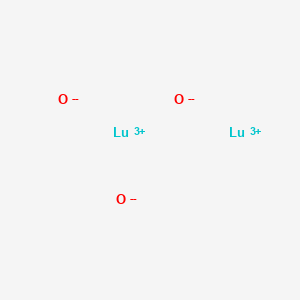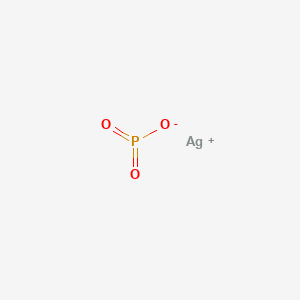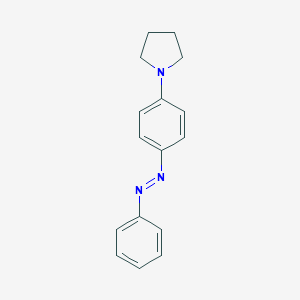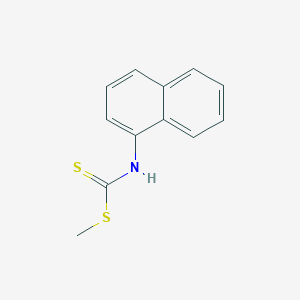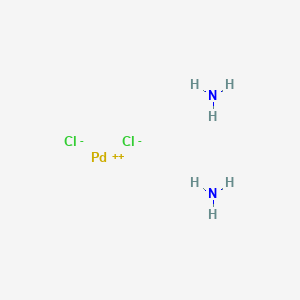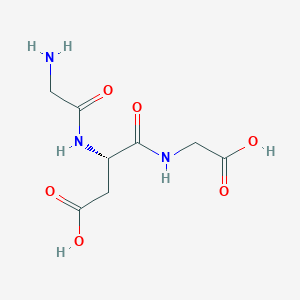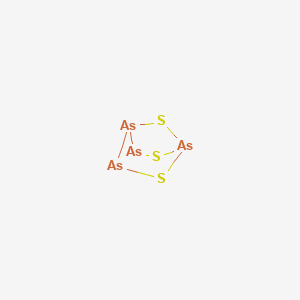
Tetraarsenic trisulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraarsenic trisulfide, also known as As4S3, is a compound that has been used in traditional Chinese medicine for centuries. It has been used to treat a variety of ailments, including cancer, leukemia, and skin diseases. In recent years, there has been a growing interest in the scientific community regarding the potential of As4S3 as a treatment for cancer.
Mecanismo De Acción
The exact mechanism of action of Tetraarsenic trisulfide is not fully understood. However, it is believed that Tetraarsenic trisulfide induces apoptosis in cancer cells by activating the mitochondrial pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspase enzymes that ultimately lead to cell death.
Efectos Bioquímicos Y Fisiológicos
Tetraarsenic trisulfide has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis and inhibiting angiogenesis, Tetraarsenic trisulfide has been shown to increase oxidative stress in cancer cells, which can lead to DNA damage and cell death. Tetraarsenic trisulfide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Tetraarsenic trisulfide in lab experiments is that it is relatively inexpensive and easy to synthesize. In addition, Tetraarsenic trisulfide has been shown to be effective against a wide range of cancer cell types. However, there are also some limitations to using Tetraarsenic trisulfide in lab experiments. For example, Tetraarsenic trisulfide can be toxic to normal cells at high concentrations, which can make it difficult to use in animal models.
Direcciones Futuras
There are a number of potential future directions for research on Tetraarsenic trisulfide. One area of interest is the development of new formulations of Tetraarsenic trisulfide that can improve its solubility and bioavailability. Another area of interest is the development of combination therapies that use Tetraarsenic trisulfide in conjunction with other anti-cancer agents. Finally, there is also interest in exploring the potential of Tetraarsenic trisulfide as a treatment for other diseases, such as viral infections and autoimmune disorders.
Métodos De Síntesis
Tetraarsenic trisulfide is typically synthesized by heating arsenic and sulfur together at high temperatures. The resulting compound is a yellow-orange powder that is insoluble in water.
Aplicaciones Científicas De Investigación
Tetraarsenic trisulfide has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that Tetraarsenic trisulfide can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. In addition, Tetraarsenic trisulfide has been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical step in the growth and spread of tumors.
Propiedades
Número CAS |
12512-13-9 |
|---|---|
Nombre del producto |
Tetraarsenic trisulfide |
Fórmula molecular |
As4S3 |
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
3,5,7-trithia-1,2,4,6-tetrarsatricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/As4S3/c5-1-2-3(1)7-4(5)6-2 |
Clave InChI |
JCPHOCJLRLGAMC-UHFFFAOYSA-N |
SMILES |
S1[As]2S[As]3[As]1[As]3S2 |
SMILES canónico |
S1[As]2S[As]3[As]1[As]3S2 |
Otros números CAS |
12512-13-9 |
Sinónimos |
Tetraarsenic trisulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





